2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
The compound “2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide” is a derivative of 3,4-dihydro-2H-1,4-benzoxazines . These compounds have been studied due to their pesticidal and pharmacological activities .
Synthesis Analysis
The synthesis of these compounds often involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . A base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include O-alkylation of 2-aminophenols with 2-bromoalkanoates and an intermolecular amidation reaction .Future Directions
Given the promising biological properties of these compounds, future research could focus on developing efficient synthetic strategies towards 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . This could involve exploring novel and modern synthetic strategies used for the ring closure reactions involving transition metal catalysis, microwave-assistance, metal-free or solid-state processes .
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-4-3-5-11(8-10)21-15(23)9-14-16(24)22-12-6-1-2-7-13(12)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQKDMBOGKNTGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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